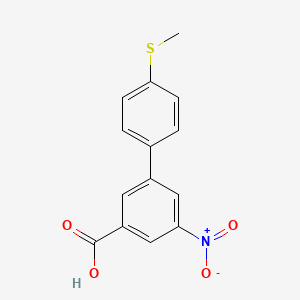
3-(4-Methylthiophenyl)-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylthiophenyl)-5-nitrobenzoic acid is an organic compound that features a nitro group and a methylthio group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(4-Methylthiophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety by controlling the exothermic nitration reaction .
化学反応の分析
Types of Reactions
3-(4-Methylthiophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 3-(4-Methylthiophenyl)-5-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
科学的研究の応用
3-(4-Methylthiophenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group can also modulate the compound’s reactivity and interaction with biological targets .
類似化合物との比較
Similar Compounds
- 3-(4-Methylthiophenyl)propionic acid
- 4-(Methylthio)phenylboronic acid
- 3-(4-Methylthiophenyl)benzoic acid
Uniqueness
3-(4-Methylthiophenyl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylthio group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
生物活性
3-(4-Methylthiophenyl)-5-nitrobenzoic acid is a unique organic compound characterized by the presence of both a nitro group and a methylthio group attached to a benzoic acid core. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- IUPAC Name: 3-(4-methylsulfanylphenyl)-5-nitrobenzoic acid
- Molecular Formula: C14H11NO4S
- Molecular Weight: 287.31 g/mol
- Chemical Structure:
- Contains a benzoic acid backbone with substituents that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction. The nitro group can be converted into reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group enhances the compound's reactivity, potentially increasing its interaction with molecular targets within biological systems.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 18 |
| Derivative C | P. aeruginosa | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells, particularly breast cancer cell lines such as MDA-MB-231. The mechanism involves disruption of microtubule assembly and activation of caspase pathways.
- Caspase Activation: Increased caspase-3 activity was observed at concentrations as low as 10 µM.
- Cell Cycle Arrest: Significant cell cycle arrest was noted at higher concentrations, indicating potential as a chemotherapeutic agent.
Study 1: Antimicrobial Evaluation
A study published in Journal of Antimicrobial Chemotherapy evaluated several derivatives of this compound against common pathogens. Results indicated strong activity against Gram-positive bacteria, with minimal toxicity to human cells.
Study 2: Anticancer Properties
In another investigation, researchers assessed the anticancer effects on MDA-MB-231 cells. The study found that treatment with the compound led to morphological changes consistent with apoptosis and enhanced activation of apoptotic markers.
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 3-(4-Methylthiophenyl)propionic acid | Low | Moderate |
| 4-(Methylthio)phenylboronic acid | High | Low |
特性
IUPAC Name |
3-(4-methylsulfanylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCWYKIVZZCALR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













